Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate typically involves the reaction of 5-azaspiro[2.3]hexane-5-carboxylic acid with benzylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines .
Scientific Research Applications
Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity . This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.3]hexane derivatives: These compounds share the spirocyclic core structure and have similar chemical properties.
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry, with applications similar to those of Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate.
Uniqueness
This compound stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique reactivity and binding properties . This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its functional versatility in synthetic applications and biological studies .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic framework allows for unique binding interactions, potentially modulating enzyme activity or receptor signaling pathways . This ability to interact with biological macromolecules underlies its therapeutic potential.
Antitumor Activity
Recent studies have explored the antitumor properties of compounds related to this compound. For example, a series of spirofused compounds demonstrated significant antiproliferative effects against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells. The most effective compounds exhibited IC50 values ranging from 4.2 to 24.1 μM . These studies suggest that similar structures may also exhibit noteworthy antitumor activity.
Antifungal Activity
In addition to antitumor effects, compounds related to this class have been evaluated for antifungal activity. A study on N-benzoyl amino esters indicated notable antifungal effects against Aspergillus fumigatus and Fusarium temperatum, suggesting that structural modifications could enhance antifungal properties . This opens avenues for exploring this compound's potential in antifungal therapies.
Table: Summary of Biological Activities
Activity | Cell Lines/Organisms | IC50 Values (μM) | Notes |
---|---|---|---|
Antitumor | K562, Jurkat, HeLa | 4.2 - 24.1 | Significant cell cycle arrest and apoptosis |
Antifungal | A. fumigatus, F. temperatum | Not specified | Structure-activity relationship studied |
Case Study: Antiproliferative Effects
In a specific case study involving 3-azaspiro compounds, treatment resulted in substantial morphological changes in HeLa cells, including the disappearance of actin filaments and reduced cell motility . This indicates that this compound may similarly induce apoptosis and alter cytoskeletal dynamics in cancer cells.
Properties
IUPAC Name |
benzyl 2-amino-5-azaspiro[2.3]hexane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-11-6-13(11)8-15(9-13)12(16)17-7-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVLHBOVUMCVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CN(C2)C(=O)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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